molecular formula C23H18Cl2N2 B10909702 1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10909702
M. Wt: 393.3 g/mol
InChI Key: GOZLPJITCBDPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dichlorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 3,4-dichlorophenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

Example Reaction:

    Reactants: 3,4-dichlorophenylhydrazine, 1,3-diketone (e.g., 1,3-bis(3-methylphenyl)propane-1,3-dione)

    Conditions: Reflux in ethanol with a catalytic amount of acetic acid

    Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst

    Substitution: Sodium methoxide (NaOCH₃) in methanol

Major Products

    Oxidation: Formation of pyrazole-4,5-dione derivatives

    Reduction: Formation of 1-(3,4-dihydroxyphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

    Substitution: Formation of 1-(3,4-dimethoxyphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

Scientific Research Applications

1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation.

Comparison with Similar Compounds

1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can be compared with other pyrazole derivatives:

List of Similar Compounds

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H18Cl2N2

Molecular Weight

393.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2/c1-15-5-3-7-17(11-15)22-14-23(18-8-4-6-16(2)12-18)27(26-22)19-9-10-20(24)21(25)13-19/h3-14H,1-2H3

InChI Key

GOZLPJITCBDPGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC(=C4)C

Origin of Product

United States

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